N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
描述
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 2-methylphenoxy group at position 8 and an N-(3-fluoro-4-methylphenyl)acetamide moiety. The 3-oxo group on the triazolo ring is a conserved structural motif, likely serving as a hydrogen bond acceptor for biological interactions. The fluorine and methyl groups on the phenyl ring may enhance lipophilicity and metabolic stability, while the 2-methylphenoxy substituent could influence steric and electronic properties.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-7-8-15(11-16(13)22)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKOIBSBIDXGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and its CAS number is 1251697-19-4. This article provides a detailed overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 1251697-19-4 |
The biological activity of N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is primarily attributed to its interactions at the molecular level with various biological targets. Preliminary studies suggest that the presence of the fluorine atom enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its affinity and selectivity for specific enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Cytotoxicity : In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Molecular Docking Studies : Computational docking studies have revealed favorable interactions between the compound and target proteins, indicating a strong potential for therapeutic applications.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant inhibitory effects with an IC50 value indicating moderate potency. The study utilized standard MTT assays to measure cell viability post-treatment.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound through its inhibition of COX and LOX pathways in vitro. The results indicated a dose-dependent inhibition of these enzymes, suggesting that N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide could serve as a potential anti-inflammatory agent.
Research Findings
Recent literature highlights several important findings regarding the biological activity of this compound:
-
Inhibition Profiles : The compound has been reported to inhibit COX-1 and COX-2 with varying degrees of potency. For instance, one study reported IC50 values in the range of 10–20 µM for COX enzymes.
Enzyme IC50 (µM) COX-1 15 COX-2 12 - Selectivity : The selectivity index indicates that while it effectively inhibits COX enzymes, it shows lower toxicity towards normal cells compared to cancerous ones.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family. Key comparisons include:
Triazolo[4,3-a]pyrazine Derivatives
- Compound 12 (): Structure: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide. Substituents: 4-Hydroxyphenoxy at position 6 and acetamide at position 2. Key Difference: The hydroxyl group may reduce lipophilicity compared to the target’s 2-methylphenoxy group. High melting point (260–263°C) suggests crystalline stability .
- Compound 194 (): Structure: N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide. Substituents: Acrylamide at position 6 and phenyl at position 2.
Triazolo[4,3-a]pyridine Derivatives ()
- Example 284 :
- Structure: 5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
- Key Difference: A pyridine core replaces pyrazine, and bulky trifluoropropoxy groups may increase steric hindrance. Chloro and difluoromethyl groups enhance electron-withdrawing effects .
Functional Group Impact on Pharmacological Properties
Phenoxy Substituents (Position 8)
- Target Compound: 2-Methylphenoxy improves lipophilicity (logP) versus electron-deficient groups (e.g., 2-fluoro-4-nitrophenoxy in ’s Compound 1) .
- ’s Compound 2: Features a furan-2-yl group, which may confer π-π stacking interactions but reduce metabolic stability compared to alkylated phenoxy groups.
Acetamide Modifications
Data Table: Structural and Functional Comparison
常见问题
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Temperature control : Lower temperatures (e.g., 10–25°C) minimize side reactions during cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reactivity in coupling reactions, while ethanol or dioxane aids in intermediate purification .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in triazolo-pyrazine ring formation .
- Stepwise monitoring : Use HPLC to track reaction progress and isolate intermediates .
Q. Table 1: Example Synthesis Parameters
| Step | Key Parameters | Purpose |
|---|---|---|
| Triazole formation | 10–25°C, DMSO, Lewis acid catalyst | Minimize side-product formation |
| Acetamide coupling | Reflux in ethanol, 12–24 hours | Ensure complete acylation |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR spectroscopy : Confirms substituent positions (e.g., fluorine and methyl groups) via chemical shift analysis .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95%) and identifies byproducts .
- IR spectroscopy : Detects carbonyl (C=O) and amide (N–H) functional groups .
Q. What are the primary functional groups in this compound that contribute to its chemical reactivity and potential pharmacological activity?
- Methodological Answer : Key functional groups include:
- Triazolo-pyrazine core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Fluorine substituent : Increases lipophilicity (LogP) and metabolic stability via electron-withdrawing effects .
- Phenoxy and acetamide moieties : Facilitate hydrogen bonding and solubility modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?
- Methodological Answer :
- Assay validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
- Standardize conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
- Data normalization : Compare IC₅₀ values relative to positive controls (e.g., known inhibitors) .
Q. What strategies are recommended for conducting SAR studies to identify critical functional groups?
- Methodological Answer :
- Systematic substitution : Replace fluorine with Cl/CH₃ to assess electronic effects on binding .
- Bioisosteric replacement : Swap phenoxy with pyridyl to evaluate steric tolerance .
- In vitro testing : Prioritize assays for solubility (PBS buffer) and permeability (Caco-2 cells) .
Q. Table 2: Example SAR Modifications
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine → Chlorine | Increased potency but reduced solubility | |
| Phenoxy → Methoxy | Improved metabolic stability |
Q. How can computational modeling be integrated with experimental data to predict binding affinity?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
- Free energy calculations : Predict ΔG binding using MM/GBSA methods .
Q. What experimental approaches are suitable for investigating metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Incubation conditions : Use human liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS/MS for metabolite profiling .
- Half-life calculation : Monitor parent compound depletion over 60 minutes .
- CYP enzyme inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can researchers address discrepancies in NMR chemical shift variations?
- Methodological Answer :
- Solvent calibration : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) .
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing shift splitting .
- Comparative analysis : Cross-reference with analogs from published data .
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